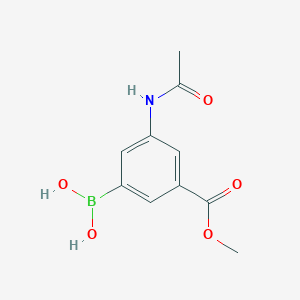
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of an acetamido group, a methoxycarbonyl group, and a boronic acid moiety attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable acetamido and methoxycarbonyl precursor. One common method is the reaction of phenylboronic acid with methyl chloroformate under basic conditions and an inert atmosphere . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.
化学反応の分析
Types of Reactions
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Amines
Substitution: Biaryl compounds
科学的研究の応用
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The boronic acid moiety interacts with the target molecules, forming a stable complex that can be detected or utilized in further reactions .
類似化合物との比較
Similar Compounds
Uniqueness
(3-Acetamido-5-(methoxycarbonyl)phenyl)boronic acid is unique due to the presence of both acetamido and methoxycarbonyl groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in applications requiring high selectivity.
特性
分子式 |
C10H12BNO5 |
|---|---|
分子量 |
237.02 g/mol |
IUPAC名 |
(3-acetamido-5-methoxycarbonylphenyl)boronic acid |
InChI |
InChI=1S/C10H12BNO5/c1-6(13)12-9-4-7(10(14)17-2)3-8(5-9)11(15)16/h3-5,15-16H,1-2H3,(H,12,13) |
InChIキー |
QZHAMNSNXSJPQI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)NC(=O)C)C(=O)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


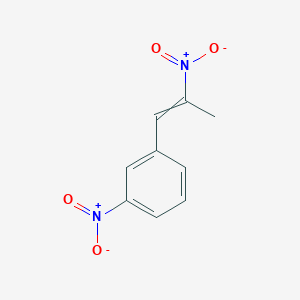


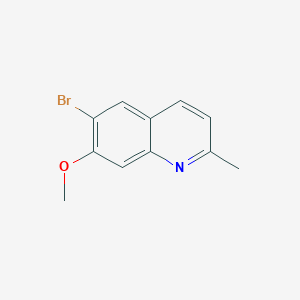
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)
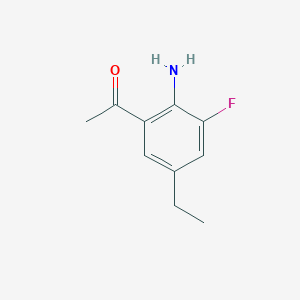
![1-Benzyl-6,6-dimethyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B11755941.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)

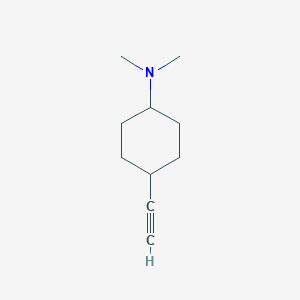

![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)
![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
